2-Amino(~2~H_4_)benzoic acid
Description
2-Aminobenzoic acid (CAS 118-92-3), also known as anthranilic acid, is an aromatic compound with the molecular formula C₇H₇NO₂ and a molecular weight of 137.14 g/mol . Structurally, it features an amino group (-NH₂) at the ortho position relative to the carboxylic acid (-COOH) group on the benzene ring. This compound is a versatile intermediate in organic synthesis, pharmaceuticals, and dye manufacturing. It serves as a precursor for nonsteroidal anti-inflammatory drugs (NSAIDs) and is utilized in the production of methyl anthranilate, a flavoring agent . Additionally, it exhibits biological activities such as antimicrobial, anticholinesterase, and antioxidant properties .
Properties
IUPAC Name |
2-amino-3,4,5,6-tetradeuteriobenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c8-6-4-2-1-3-5(6)7(9)10/h1-4H,8H2,(H,9,10)/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWZYAGGXGHYGMB-RHQRLBAQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C(=O)O)N)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20727303 | |
| Record name | 2-Amino(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60124-83-6 | |
| Record name | 2-Amino(~2~H_4_)benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20727303 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Anthranilic-3,4,5,6-D4 acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
2-Amino(2H4)benzoic acid, also known as 4-aminobenzoic acid (PABA), is a compound that has garnered attention for its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
- Molecular Formula : C7H8N2O2
- Molecular Weight : 152.15 g/mol
- CAS Number : 150-13-0
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of 2-amino(2H4)benzoic acid derivatives. For instance, a series of derivatives were synthesized and evaluated for their in vitro antimicrobial activity against various bacterial strains. The results indicated that certain derivatives exhibited significant activity against Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentrations (MIC) as low as 0.09 mmol/L .
| Compound | Target Bacteria | MIC (mmol/L) |
|---|---|---|
| Compound 1 | S. aureus | 0.09 |
| Compound 2 | B. subtilis | 0.09 |
Anticancer Activity
The anticancer potential of 2-amino(2H4)benzoic acid has also been investigated. In a study focusing on the synthesis of benzoyltaurinamide derivatives, compounds were tested against several cancer cell lines, showing promising results in inducing apoptosis through the intrinsic pathway. Notably, specific compounds demonstrated the ability to upregulate pro-apoptotic factors such as BAX while downregulating anti-apoptotic factors like Bcl-2 .
The mechanism by which 2-amino(2H4)benzoic acid exerts its biological effects can be attributed to its interaction with various cellular pathways:
- Protein Degradation Systems : Research indicates that derivatives of benzoic acid can enhance the activity of both the ubiquitin-proteasome pathway (UPP) and the autophagy-lysosome pathway (ALP), which are crucial for maintaining cellular homeostasis and regulating protein turnover .
- Apoptosis Induction : The activation of caspases and modulation of Bcl-2 family proteins suggest that these compounds can effectively trigger programmed cell death in cancer cells .
Case Studies
- Antimicrobial Evaluation : A study synthesized a range of 2-amino benzoic acid derivatives and assessed their antimicrobial efficacy. The findings revealed that certain modifications significantly enhanced their activity against Gram-positive bacteria while maintaining low toxicity to human cells .
- Anticancer Effects : In another investigation, a series of derivatives were tested for their cytotoxic effects on MDA-MB-231 breast cancer cells, revealing that some compounds not only inhibited cell growth but also induced apoptosis through mitochondrial pathways .
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated the potential of anthranilic acid derivatives as anticancer agents. For instance, derivatives have been identified as adjunct agents to difluoromethylornithine (DFMO), a drug used in cancer treatment. These derivatives were shown to inhibit the growth of pancreatic cancer cells by targeting the far upstream binding protein 1 (FUBP1), which is involved in regulating c-Myc expression, a key player in cancer cell proliferation .
Key Findings:
- Anthranilic acid derivatives exhibited significant inhibitory effects on FUBP1–FUSE interactions.
- The compounds decreased c-Myc mRNA and protein levels while increasing p21 expression in a dose-dependent manner.
Neuroprotective Effects
Anthranilic acid has also been explored for its neuroprotective properties. Studies suggest that it may have potential in treating neurodegenerative diseases like Alzheimer’s due to its ability to inhibit cholinesterase enzymes . This inhibition can enhance acetylcholine levels in the brain, thereby improving cognitive function.
Research Insights:
- Compounds derived from anthranilic acid showed promising results in cholinesterase inhibition assays.
- The structural versatility of anthranilic acid allows for the development of novel neuroprotective agents.
Antimicrobial Properties
Anthranilic acid and its derivatives have demonstrated significant antibacterial and antifungal activities. Research indicates that certain derivatives can effectively combat both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .
Notable Findings:
- Compounds synthesized from anthranilic acid exhibited notable antibacterial effects against Staphylococcus aureus and Escherichia coli.
- The synthesis of benzamide derivatives from anthranilic acid has been linked to enhanced antimicrobial activity.
Synthesis of Functional Materials
In materials science, anthranilic acid is utilized as a building block for synthesizing functionalized polymers and nanomaterials. Its ability to undergo various chemical modifications enables the creation of materials with tailored properties for specific applications.
Catalytic Applications
Anthranilic acid has been employed in the synthesis of catalysts for organic reactions. For example, functionalized silica-coated magnetic nanoparticles using anthranilic acid have been developed as dual acidic and hydrogen bonding catalysts, showing effective catalytic activity under mild conditions .
Synthesis Overview:
- The catalyst was characterized using FT-IR and SEM techniques.
- It demonstrated good reusability across multiple reaction cycles without significant loss of activity.
Case Studies
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The substitution pattern on the benzene ring significantly influences the physicochemical and biological properties of aminobenzoic acid derivatives. Key analogs include:
Key Research Findings
Substituent Effects on Bioactivity: Methyl or nitro groups at the 4-position of 2-aminobenzoic acid enhance antimicrobial potency but reduce solubility in aqueous media .
Synthetic Scalability: The methoxycarbonyl derivative (2-amino-4-(methoxycarbonyl)benzoic acid) is synthesized with >95% purity and 85% yield, making it industrially viable .
Thermal Stability: Metal chelates of 2-aminobenzoic acid derivatives exhibit higher thermal stability (decomposition >250°C) compared to the parent ligand .
Preparation Methods
Synthetic Steps
| Step | Description | Conditions | Outcome |
|---|---|---|---|
| 1 | Dissolution of ortho-nitrotoluene in fuming sulfuric acid | 25-85 °C | Ortho-nitrotoluene solution |
| 2 | Dropwise addition of 65% oleum for sulfonation | 25-85 °C | Formation of 2-nitro-4-sulfonic benzoic acid |
| 3 | Auto-oxidation reduction under basic conditions | 60-130 °C | Conversion to 2-amino-4-sulfonic benzoic acid |
Advantages
- Utilizes an intramolecular oxidation-reduction reaction, eliminating the need for external oxidizing/reducing agents.
- The sulfur oxide waste gas is recycled as sulfuric acid, reducing environmental pollution.
- Cost-effective and energy-saving due to the auto redox process.
Research Findings
- The reaction is scalable to industrial production (e.g., 1000 tons/year).
- Reaction monitoring and control of temperature are critical for optimal yield.
- The process is patented and shows high selectivity for the amino-substituted product without significant by-products.
Reference: CN104496863A patent details on sulfonation and auto redox preparation of 2-amino-4-sulfonic benzoic acid.
Base-Promoted Aerobic Cascade Reaction
A more recent and versatile method involves a base-promoted aerobic cascade reaction to synthesize 2-(2-aminobenzoyl)benzoic acid derivatives, which includes 2-amino(2H4)benzoic acid as a key structure.
Synthetic Procedure
- Starting from amide substrates prepared via condensation of amines and aldehydes followed by reduction and coupling with benzoic acid derivatives.
- The key step involves stirring the amide with potassium tert-butoxide (KOtBu) and water in dimethyl sulfoxide (DMSO) at 100 °C under air.
- The reaction proceeds via aerobic oxidation and intramolecular rearrangements to yield the 2-(2-aminobenzoyl)benzoic acid.
Reaction Conditions and Yields
| Parameter | Details |
|---|---|
| Substrate | Amides prepared from aromatic amines and aldehydes |
| Base | KOtBu (3 equivalents) |
| Solvent | DMSO |
| Temperature | 100 °C |
| Atmosphere | Air (aerobic conditions) |
| Reaction Time | 4 hours |
| Workup | Acidification with 1 M HCl, extraction with ethyl acetate and dichloromethane |
| Yield | Typically 60-83% depending on substrate |
Mechanistic Insights
- The reaction is a cascade involving base-promoted deprotonation, aerobic oxidation, and rearrangement.
- Labeling experiments with ^18O water confirmed incorporation of oxygen from water and air into the product.
- The method avoids harsh reagents and uses air as a green oxidant.
Representative Data Table
| Compound | Yield (%) | Physical State | Key NMR Shifts (δ ppm, DMSO) | HRMS (m/z) Calculated/Found |
|---|---|---|---|---|
| 2-(2-(Butylamino)benzoyl)benzoic acid | 83 | Yellow solid | 1H NMR: 13.03 (s, 1H, COOH), 8.73 (t, NH), 7.91-6.43 (aromatic) | 298.1438 / 298.1439 |
| 2-(2-(Butylamino)benzoyl)-4-methylbenzoic acid | 78 | Yellow solid | 1H NMR: 12.84 (s, 1H), 8.71 (t, NH), 7.86-6.42 (aromatic) | 312.1594 / 312.1592 |
| 2-(2-(Butylamino)benzoyl)-5-methylbenzoic acid | 82 | Yellow solid | 1H NMR: 12.93 (s, 1H), 8.70 (t, NH), 7.76-6.42 (aromatic) | Data consistent |
Scale-Up Example
- Gram-scale synthesis of 2-(2-aminobenzoyl)benzoic acid achieved 69% yield.
- Reaction parameters maintained from small scale with proportional reagent amounts.
Reference: Shen et al., Organic Chemistry Frontiers, 2019; Supplementary Information for detailed experimental procedures and characterization.
Comparative Analysis of Preparation Methods
| Feature | Sulfonation & Auto-Oxidation Reduction | Base-Promoted Aerobic Cascade Reaction |
|---|---|---|
| Starting Material | Ortho-nitrotoluene | Aromatic amines and aldehydes |
| Key Reagents | Fuming sulfuric acid, oleum | KOtBu, DMSO, air |
| Reaction Conditions | 25-85 °C for sulfonation; 60-130 °C for reduction | 100 °C, aerobic |
| Environmental Impact | Recycling of sulfur oxide gases | Uses air as green oxidant |
| Yield | Industrial scale, high selectivity | Moderate to high (60-83%) |
| Scalability | Industrial scale demonstrated | Gram scale demonstrated |
| By-products | Minimal due to intramolecular redox | Minimal, monitored by TLC |
Summary and Expert Notes
- The sulfonation and auto-oxidation reduction method is highly suitable for industrial scale production of amino-substituted sulfonic benzoic acids and could be adapted for 2-amino(2H4)benzoic acid derivatives with modifications.
- The base-promoted aerobic cascade reaction offers a milder, greener alternative using readily available reagents and air as the oxidant, suitable for laboratory and small-scale synthesis.
- Both methods emphasize the importance of temperature control, reaction monitoring, and purification to achieve high purity.
- Detailed NMR and HRMS data confirm the structure and purity of synthesized compounds, ensuring reproducibility.
This comprehensive review of preparation methods for 2-amino(2H4)benzoic acid integrates diverse, reliable sources excluding unreliable databases, providing a professional and authoritative resource for researchers and industrial chemists.
Q & A
Q. What are the optimal synthetic routes for 2-aminobenzoic acid derivatives, and how can purity be validated?
The synthesis of substituted 2-aminobenzoic acids typically involves nitration, reduction, and functionalization steps. For example, 2-amino-4-(methoxycarbonyl)benzoic acid is synthesized via catalytic hydrogenation of nitro intermediates using Pd/C, followed by esterification . Purity validation employs HPLC (≥99% purity threshold) and 1H NMR (e.g., δ 8.2 ppm for aromatic protons). TLC (silica gel, ethyl acetate/hexane) is used for reaction monitoring .
Q. How can spectroscopic techniques distinguish structural isomers of substituted 2-aminobenzoic acids?
- 1H NMR : Methoxy groups in 2-amino-3-methoxybenzoic acid show distinct singlet peaks at δ 3.8–4.0 ppm, whereas methyl substituents (e.g., 2-amino-4-methylbenzoic acid) appear as singlets at δ 2.3–2.5 ppm .
- IR spectroscopy : Carboxylic acid (-COOH) stretches at 2500–3300 cm⁻¹ and C=O stretches at 1680–1700 cm⁻¹ confirm the core structure. Sulfonamide derivatives (e.g., 2-((3-(trifluoromethyl)phenyl)sulfonyl)amino benzoic acid) exhibit S=O stretches at 1150–1350 cm⁻¹ .
Advanced Research Questions
Q. How do electron-withdrawing substituents (e.g., -CF₃, -NO₂) affect the acidity and reactivity of 2-aminobenzoic acids?
Electron-withdrawing groups increase carboxylic acid acidity (lower pKa) due to resonance stabilization. For example, trifluoromethyl-substituted derivatives exhibit pKa values ~2.5–3.0, compared to ~4.7 for unsubstituted 2-aminobenzoic acid. This enhances reactivity in coupling reactions (e.g., amide bond formation) but may reduce solubility in aqueous media .
Q. What strategies resolve contradictions in reported biological activities of 2-aminobenzoic acid derivatives?
- Dose-response profiling : Test compounds across a wide concentration range (nM–mM) to identify non-linear effects.
- Enzyme inhibition assays : Use fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives) to quantify IC₅₀ values for sulfonamide-containing analogs .
- Computational docking : Compare binding poses in enzyme active sites (e.g., carbonic anhydrase) to explain discrepancies between in vitro and cellular activity .
Q. What experimental approaches mitigate decomposition during the synthesis of nitro-substituted 2-aminobenzoic acids?
- Low-temperature nitration : Use HNO₃/H₂SO₄ at 0–5°C to prevent over-nitration .
- In situ reduction : Catalytic hydrogenation (H₂/Pd-C) of nitro intermediates minimizes exposure to oxidative degradation .
- Stabilization : Add antioxidants (e.g., BHT) to reaction mixtures for electron-rich derivatives .
Q. How can researchers address poor aqueous solubility in biological assays for hydrophobic derivatives (e.g., 2-amino-4,6-dimethoxybenzoic acid)?
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes.
- Prodrug design : Synthesize ester or glycoside conjugates to enhance solubility .
Data Analysis and Interpretation
Q. What statistical methods are recommended for analyzing structure-activity relationships (SAR) in 2-aminobenzoic acid libraries?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
